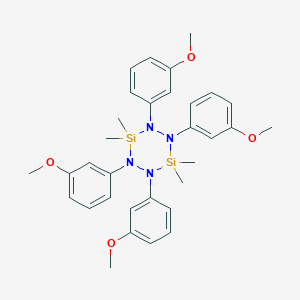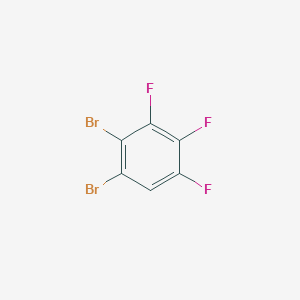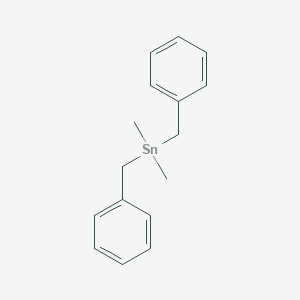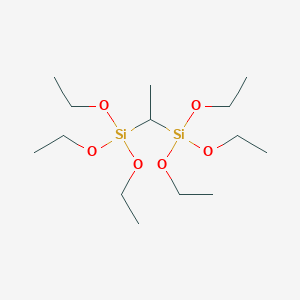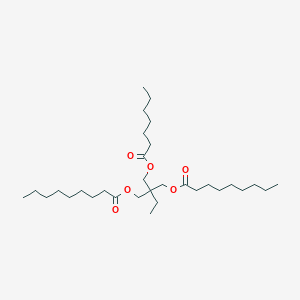
2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate, also known as EDON, is a chemical compound that has been extensively studied for its potential applications in scientific research. EDON is a versatile molecule that can be synthesized using various methods, and its mechanism of action has been extensively investigated.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate is not fully understood, but it is believed to be related to its surfactant properties. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate is a nonionic surfactant that can reduce the surface tension of water and other liquids. It is believed that the surfactant properties of 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate allow it to interact with biological membranes and other surfaces, which can affect the behavior of cells and other biological systems.
Biochemische Und Physiologische Effekte
2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate can affect the behavior of cells, including cell adhesion, proliferation, and migration. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate can reduce the severity of experimental colitis and protect against liver damage caused by alcohol consumption.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate is its versatility. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate can be synthesized using various methods, and it can be used in a wide range of biological and chemical systems. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate is also relatively easy to prepare and handle in the laboratory. However, there are some limitations to the use of 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate in lab experiments. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate can be toxic to cells at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
Zukünftige Richtungen
There are many potential future directions for research on 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate. One area of interest is the development of new drug delivery systems using 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate has been shown to be effective in the preparation of liposomes and other drug delivery systems, and further research could lead to the development of new and more effective drug delivery systems. Another area of interest is the study of the mechanism of action of 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate. Further research could help to elucidate the ways in which 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate interacts with biological systems and could lead to the development of new treatments for a variety of diseases.
Synthesemethoden
2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate can be synthesized using various methods. One of the most common methods involves the reaction of 2-ethyl-2-hydroxymethyl-1,3-propanediol with heptanoic anhydride to form 2-ethyl-2-(heptanoyloxymethyl)-1,3-propanediol. This intermediate is then reacted with nonanoic acid to form 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate. Other methods of synthesis include the reaction of 2-ethyl-2-(chloromethyl)-1,3-propanediol with nonanoic acid and the reaction of 2-ethyl-2-(bromomethyl)-1,3-propanediol with nonanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate has been extensively studied for its potential applications in scientific research. One of the main applications of 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate is as a surfactant in various biological and chemical systems. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate has been shown to be effective in stabilizing emulsions and suspensions, and it has been used in the preparation of liposomes and microemulsions. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate has also been used in the synthesis of nanoparticles and in the preparation of drug delivery systems.
Eigenschaften
CAS-Nummer |
15834-06-7 |
|---|---|
Produktname |
2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate |
Molekularformel |
C31H58O6 |
Molekulargewicht |
526.8 g/mol |
IUPAC-Name |
[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate |
InChI |
InChI=1S/C31H58O6/c1-5-9-12-15-17-20-23-29(33)36-26-31(8-4,25-35-28(32)22-19-14-11-7-3)27-37-30(34)24-21-18-16-13-10-6-2/h5-27H2,1-4H3 |
InChI-Schlüssel |
WISHAYXBCWYEPX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCCCC |
Andere CAS-Nummern |
15834-06-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



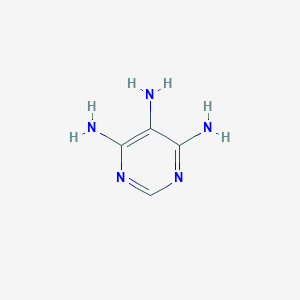
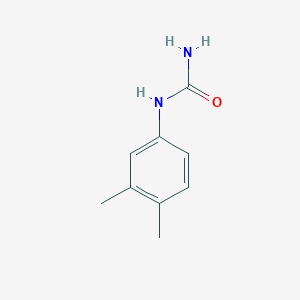
![n-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B90909.png)
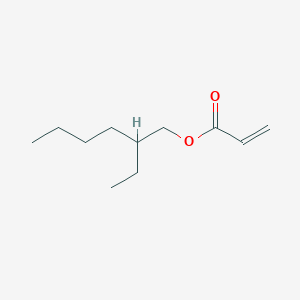
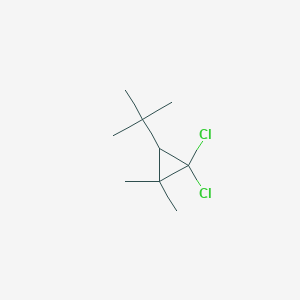
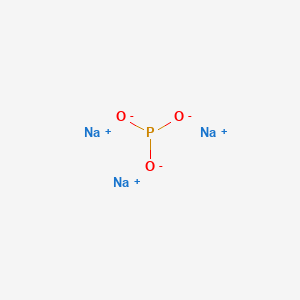
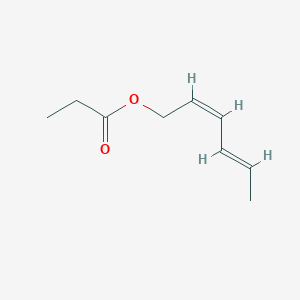
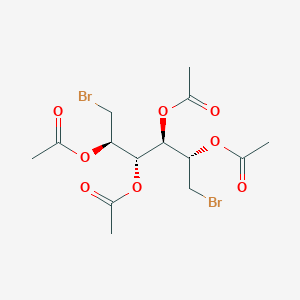
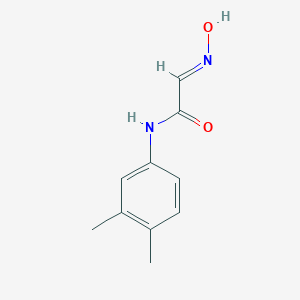
![4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B90921.png)
